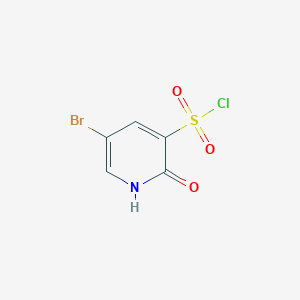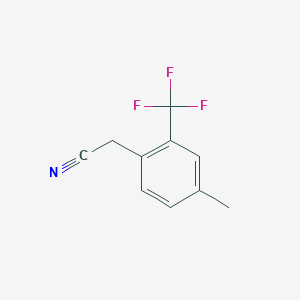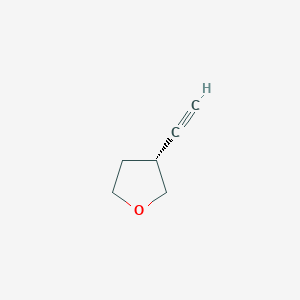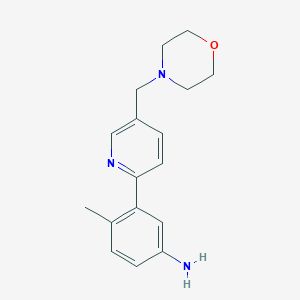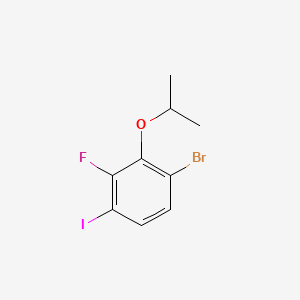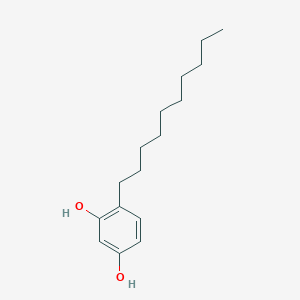
1,3-Benzenediol, 4-decyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediol, 4-decyl-, also known as 4-decylresorcinol, is an organic compound with the molecular formula C16H26O2. It is a derivative of resorcinol, where a decyl group is attached to the benzene ring. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4-decyl- typically involves the alkylation of resorcinol. One common method is the Friedel-Crafts alkylation, where resorcinol reacts with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 1,3-Benzenediol, 4-decyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 4-decyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,3-Benzenediol, 4-decyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in dermatological treatments, particularly for skin lightening and anti-aging products.
Industry: Utilized in the formulation of cosmetics and personal care products due to its stability and efficacy.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 4-decyl- involves its interaction with biological molecules. For instance, in skin lightening applications, it inhibits the enzyme tyrosinase, which is responsible for melanin synthesis. This inhibition reduces melanin production, leading to a lighter skin tone. The compound’s antioxidant properties also help in protecting the skin from oxidative stress.
Comparison with Similar Compounds
1,3-Benzenediol, 4-decyl- is compared with other similar compounds such as:
Resorcinol: The parent compound, which lacks the decyl group.
Hexylresorcinol: A similar compound with a hexyl group instead of a decyl group.
Catechol: Another dihydroxybenzene isomer with hydroxyl groups in the ortho position.
Uniqueness
1,3-Benzenediol, 4-decyl- is unique due to its longer alkyl chain, which enhances its lipophilicity and makes it more suitable for applications in lipid-rich environments such as skin formulations. This property distinguishes it from shorter-chain analogs like hexylresorcinol.
Conclusion
1,3-Benzenediol, 4-decyl- is a versatile compound with significant applications in various fields. Its unique chemical properties and ability to undergo various reactions make it valuable in scientific research and industrial applications. Its potential in dermatological treatments further highlights its importance in the field of medicine and cosmetics.
Properties
CAS No. |
53156-47-1 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
4-decylbenzene-1,3-diol |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-14-11-12-15(17)13-16(14)18/h11-13,17-18H,2-10H2,1H3 |
InChI Key |
QJZPSSRNQMRETN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B13890870.png)
![Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13890882.png)
![N'-[2-(2-methoxyphenyl)-3-methylbenzimidazol-5-yl]ethanimidamide](/img/structure/B13890890.png)
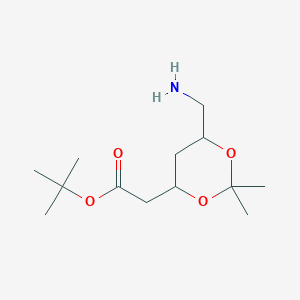
![N-(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B13890907.png)

![4-Oxaspiro[2.5]octan-7-amine](/img/structure/B13890920.png)
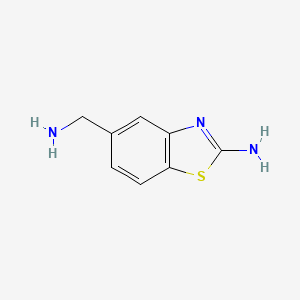
![8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B13890933.png)
